[3-(Trifluoromethoxy)cyclohexyl]methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H13F3O2 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
[3-(trifluoromethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h6-7,12H,1-5H2 |
InChI Key |
LSZIYBRZAOUUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OC(F)(F)F)CO |
Origin of Product |
United States |
Contextual Significance of Trifluoromethoxy Substituted Cyclohexyl Alcohols in Chemical Research
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. mdpi.comresearchgate.net Trifluoromethoxy-substituted cyclohexyl alcohols are a class of compounds that leverage these benefits. The trifluoromethoxy (-OCF3) group is particularly significant; it is strongly electron-withdrawing and highly lipophilic, more so than the related trifluoromethyl (-CF3) group. mdpi.combeilstein-journals.org These characteristics can profoundly influence a molecule's biological activity and physical properties. mdpi.com The -OCF3 group can enhance membrane permeability and metabolic stability, which are critical attributes for drug candidates. mdpi.com
The cyclohexane (B81311) scaffold provides a three-dimensional, non-aromatic framework. This is advantageous in molecular design as it allows for the creation of compounds with specific spatial arrangements, moving away from the flat structures typical of aromatic systems. This three-dimensionality can improve target binding and solubility. The combination of the trifluoromethoxy group's electronic and lipophilic contributions with the conformational flexibility of the cyclohexyl ring makes this class of alcohols a powerful tool for medicinal chemists and material scientists. nih.gov
Overview of Strategic Research Directions for 3 Trifluoromethoxy Cyclohexyl Methanol
Research involving [3-(Trifluoromethoxy)cyclohexyl]methanol is primarily focused on its utility as a synthetic intermediate for creating molecules with enhanced properties for life sciences and materials applications. The primary alcohol functional group serves as a versatile handle for subsequent chemical modifications, such as oxidation, esterification, or etherification, allowing for its integration into larger, more complex structures.
Key strategic research directions include:
Medicinal Chemistry: The compound is used as a building block for potential therapeutic agents. The trifluoromethyl group is a known pharmacophore that can modulate biological activity, and its presence can lead to improved binding at target receptors. nih.govresearchgate.net The lipophilicity imparted by the trifluoromethoxy group can improve a drug's ability to cross biological membranes, potentially enhancing bioavailability. mdpi.com
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to develop more potent and metabolically stable pesticides and herbicides. The trifluoromethoxy group is found in several registered pesticides. beilstein-journals.org this compound represents a precursor to novel active ingredients in this sector.
Materials Science: The introduction of fluorinated motifs like the trifluoromethoxycyclohexyl group can alter the properties of polymers and liquid crystals. Fluorination can induce polarity in materials, leading to unique characteristics such as piezoelectric properties in certain polymers. st-andrews.ac.uk Research explores how incorporating such building blocks can lead to advanced materials with tailored thermal and electronic properties.
Advanced Spectroscopic and Structural Characterization of 3 Trifluoromethoxy Cyclohexyl Methanol
Elucidation of Stereochemistry and Conformational Dynamics through Spectroscopic Methods
The presence of two stereocenters in [3-(Trifluoromethoxy)cyclohexyl]methanol (at C1 and C3 of the cyclohexane (B81311) ring) gives rise to the possibility of cis and trans diastereomers, each existing as a pair of enantiomers. Spectroscopic methods are indispensable tools for differentiating these stereoisomers and studying their dynamic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. iitmandi.ac.in For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
The diastereomeric purity of a sample can be readily assessed by ¹H and ¹³C NMR. Due to the different spatial arrangements of the trifluoromethoxy and methanol (B129727) groups in the cis and trans isomers, they are diastereomers and thus have distinct NMR spectra. Key diagnostic signals include those of the protons and carbons of the cyclohexane ring, especially the carbons bearing the substituents (C1 and C3) and the methoxy (B1213986) group. For instance, the chemical shifts of the -CH₂OH and -OCF₃ groups, as well as the coupling constants between the protons on the cyclohexane ring, will differ significantly between the cis and trans isomers.
Determining enantiomeric purity requires a chiral environment. This is typically achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For a chiral alcohol like this compound, derivatization with a CDA such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride converts the enantiomers into a mixture of diastereomers. utoronto.ca These resulting diastereomeric esters will exhibit separate signals in the ¹H and, more distinctly, in the ¹⁹F NMR spectra, allowing for the quantification of the enantiomeric excess. nih.govresearchgate.netacs.orgnih.gov The trifluoromethyl group of the Mosher's ester provides a sensitive ¹⁹F NMR probe for this analysis.
A hypothetical ¹⁹F NMR experiment to determine the enantiomeric excess of a non-racemic sample of a single diastereomer of this compound after derivatization with (R)-Mosher's acid chloride is presented in the table below.
| Diastereomeric Ester | Hypothetical ¹⁹F Chemical Shift (ppm) | Integration |
| Ester of (1R,3S)-[3-(Trifluoromethoxy)cyclohexyl]methanol and (R)-Mosher's acid | -71.5 | 85 |
| Ester of (1S,3R)-[3-(Trifluoromethoxy)cyclohexyl]methanol and (R)-Mosher's acid | -71.8 | 15 |
This interactive data table illustrates how the integration of distinct ¹⁹F NMR signals for the diastereomeric esters can be used to calculate the enantiomeric excess.
The cyclohexane ring is not planar and exists predominantly in a chair conformation. For a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic factors.
Variable temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic equilibrium between different conformers. nih.govnih.govresearchgate.net At room temperature, the interconversion between the two chair conformations is typically fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, this interconversion slows down, and at a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers can be resolved. rsc.orgresearchgate.net This allows for the determination of the equilibrium constant and the free energy difference (A-value) between the axial and equatorial conformers for each substituent.
For the trans isomer of this compound, the diequatorial conformer is expected to be significantly more stable. For the cis isomer, one substituent must be axial while the other is equatorial. The preferred conformation will be the one with the larger group (likely the trifluoromethoxy group) in the equatorial position.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of the different conformations and to predict their NMR parameters. mdpi.com The correlation between experimental VT-NMR data and computational results provides a robust model for the conformational dynamics of the molecule.
Below is a hypothetical data table summarizing the expected conformational preferences for the cis and trans isomers of this compound.
| Isomer | More Stable Conformer | Less Stable Conformer | Predicted Energy Difference (kcal/mol) |
| trans | diequatorial | diaxial | > 4 |
| cis | axial -CH₂OH, equatorial -OCF₃ | equatorial -CH₂OH, axial -OCF₃ | ~ 1-2 |
This interactive table outlines the anticipated conformational preferences and relative energies for the stereoisomers of this compound.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govmdpi.com These methods are excellent for identifying the functional groups present in this compound.
The IR spectrum will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the cyclohexane ring will appear around 2850-3000 cm⁻¹. The C-O stretching vibration of the alcohol will be observed in the 1000-1200 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethoxy group are expected to give rise to very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹.
Raman spectroscopy is particularly useful for observing the vibrations of the carbon skeleton and other non-polar bonds. nih.govdntb.gov.uasemanticscholar.org The symmetric C-F stretching modes of the -OCF₃ group, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum.
Changes in the solvent environment can lead to shifts in the vibrational frequencies, particularly for the O-H stretch, due to hydrogen bonding interactions. These shifts can provide insights into the intermolecular interactions of the molecule.
A summary of the expected key vibrational frequencies for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| C-H | Stretching | 2850-3000 |
| C-F | Stretching | 1100-1300 |
| C-O | Stretching | 1000-1200 |
This interactive table presents the characteristic vibrational frequencies anticipated for the primary functional groups in this compound.
Mass Spectrometry for Mechanistic Elucidation and Complex Mixture Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. purdue.edu It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. govinfo.gov
For this compound, electron ionization (EI) would likely lead to extensive fragmentation. The molecular ion peak (M⁺) might be weak or absent. Common fragmentation pathways would include the loss of a water molecule from the alcohol, loss of the hydroxymethyl radical (-•CH₂OH), and cleavage of the C-O bond of the trifluoromethoxy group. The fragmentation pattern can be diagnostic for the structure and can help in distinguishing it from isomers.
Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to observe the protonated molecule [M+H]⁺ or other adducts, which allows for a more confident determination of the molecular weight. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition.
MS is also invaluable for the analysis of complex mixtures, for example, in monitoring the progress of a chemical reaction or in identifying impurities. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture.
A hypothetical table of the major ions expected in the mass spectrum of this compound is shown below.
| Ion | m/z (nominal) | Possible Identity |
| [M+H]⁺ | 185 | Protonated molecule |
| [M]⁺• | 184 | Molecular ion |
| [M-H₂O]⁺• | 166 | Loss of water |
| [M-•CH₂OH]⁺ | 153 | Loss of hydroxymethyl radical |
| [C₇H₁₀F₃O]⁺ | 151 | Loss of H₂O and a methyl radical (rearrangement) |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
This interactive data table lists potential key ions and their corresponding mass-to-charge ratios that might be observed in the mass spectrum of this compound.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.orggoogle.com If this compound itself is a liquid or an oil at room temperature, it may be possible to form a crystalline derivative, for example, by reaction with a suitable carboxylic acid to form an ester, or with an isocyanate to form a carbamate.
A successful single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. nih.govnih.gov It would unambiguously establish the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring. Furthermore, the analysis of the crystal packing would reveal the nature of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture. amanote.com
The data obtained from X-ray crystallography serves as a benchmark for validating the results from spectroscopic and computational studies.
The table below summarizes the type of structural information that can be obtained from an X-ray crystallographic analysis of a suitable derivative.
| Parameter | Information Provided |
| Unit cell dimensions | The size and shape of the repeating unit in the crystal. |
| Space group | The symmetry of the crystal lattice. |
| Atomic coordinates | The precise position of each atom in the molecule. |
| Bond lengths and angles | The geometry of the molecule. |
| Torsion angles | The conformation of the cyclohexane ring and the orientation of the substituents. |
| Intermolecular interactions | Hydrogen bonds, van der Waals forces, and other interactions in the crystal packing. |
This interactive table details the key structural parameters that can be determined through X-ray crystallography.
Computational and Theoretical Investigations of 3 Trifluoromethoxy Cyclohexyl Methanol
Electronic Structure and Molecular Orbital Analysis of the Trifluoromethoxy Group
Unlike the analogous methoxy (B1213986) (OCH3) group, which is a strong resonance donor (+R), the OCF3 group's ability to donate its oxygen lone-pair electrons into an adjacent system is significantly diminished. This is due to two primary factors elucidated by molecular orbital analysis. First, the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for delocalization. Second, hyperconjugative interactions between the oxygen lone-pair orbitals (n_O) and the antibonding orbitals of the carbon-fluorine bonds (σ*_C-F) further stabilize these electrons, reducing their participation in resonance. nih.gov Some computational models even suggest that the OCF3 group on an aromatic ring favors a conformation where the O-CF3 bond is orthogonal to the plane of the ring, which would geometrically preclude effective orbital overlap for resonance. nih.govrsc.org
Frontier molecular orbital (FMO) theory calculations, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, quantify the electronic impact. The strong -I effect of the OCF3 group typically leads to a stabilization (lowering of the energy) of both the HOMO and LUMO of the parent molecule. acs.org This lowering of the LUMO energy level makes the molecule more susceptible to nucleophilic attack, while the stabilization of the HOMO indicates reduced nucleophilicity. An electrostatic potential map of a molecule containing a trifluoromethoxy group would show a region of significant positive potential (electron deficiency) on the carbon atom attached to the oxygen and a high negative potential around the fluorine atoms. mdpi.com
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Hammett Constant (σ_p) | Measures electronic effect of a substituent on a benzene (B151609) ring (para position). Positive values indicate electron-withdrawing. | ~ +0.35 |
| Hammett Constant (σ_m) | Measures electronic effect of a substituent on a benzene ring (meta position). | ~ +0.40 |
| Hansch Lipophilicity Parameter (π) | Measures the contribution of a substituent to the lipophilicity of a molecule. Positive values increase lipophilicity. | ~ +1.04 nih.gov |
| Calculated Mulliken Charge on Oxygen | Partial atomic charge on the oxygen atom, indicating local electron density. | Negative, but less so than in a methoxy group |
| Calculated Mulliken Charge on Carbon (of CF3) | Partial atomic charge on the carbon atom of the CF3 group. | Highly positive |
Conformational Landscapes and Energy Minimization Studies of the Cyclohexyl Ring
The conformational landscape of [3-(Trifluoromethoxy)cyclohexyl]methanol is dominated by the chair conformation of the cyclohexane (B81311) ring, which minimizes both angle and torsional strain. wikipedia.org As a 1,3-disubstituted cyclohexane, the molecule exists as cis and trans diastereomers, each with two primary chair conformers that interconvert via a "ring-flip." Computational energy minimization studies are used to determine the relative stabilities of these conformers.
The stability is primarily dictated by the steric strain arising from 1,3-diaxial interactions, where an axial substituent experiences repulsion from the two other axial hydrogens on the same side of the ring. libretexts.orgyoutube.com Consequently, substituents preferentially occupy the more spacious equatorial positions. libretexts.org For a disubstituted cyclohexane, the most stable conformer is the one that minimizes the total steric strain by placing the largest possible number of bulky groups in equatorial positions.
cis-isomer : The cis-1,3 isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. libretexts.orgspcmc.ac.in The diaxial conformer suffers from severe 1,3-diaxial interactions from both substituents, as well as a highly unfavorable repulsive interaction between the two axial groups themselves. Therefore, the diequatorial conformer is overwhelmingly more stable.
trans-isomer : The trans-1,3 isomer has one substituent in an axial position and the other in an equatorial position (a,e). The ring-flip converts it to the other equivalent (e,a) conformer. spcmc.ac.in If the substituents are different, as they are here (OCF3 and CH2OH), the two conformers are not energetically equivalent. The equilibrium will favor the conformer where the sterically bulkier group occupies the equatorial position.
To quantify these preferences, computational chemistry relies on calculating the conformational energy (A-value), which is the free energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. While specific A-values for OCF3 and CH2OH are not widely tabulated, they can be estimated through calculation. The trifluoromethoxy group is sterically larger than a methyl group, while the hydroxymethyl group is also of significant size. The relative steric bulk would determine the preferred conformation of the trans isomer.
| Isomer | Conformation | Description of Substituent Positions | Predicted Relative Energy (kcal/mol) | Key Steric Interactions |
|---|---|---|---|---|
| cis | Diequatorial (e,e) | 1-OCF3 (eq), 3-CH2OH (eq) | 0 (Most Stable) | Minimal gauche-butane interactions. |
| Diaxial (a,a) | 1-OCF3 (ax), 3-CH2OH (ax) | > 5 | Severe 1,3-diaxial interactions for both groups plus a syn-axial interaction. | |
| trans | Axial/Equatorial (a,e) | 1-OCF3 (ax), 3-CH2OH (eq) | ~ A-value (OCF3) | 1,3-diaxial interactions involving the OCF3 group. |
| Equatorial/Axial (e,a) | 1-OCF3 (eq), 3-CH2OH (ax) | ~ A-value (CH2OH) | 1,3-diaxial interactions involving the CH2OH group. |
Note: The isomer with the lower relative energy will be the more stable conformer.
Prediction of Reactivity and Selectivity via Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of molecules like this compound. scienceopen.commdpi.com These methods allow for the calculation of the potential energy surface for a reaction, identifying transition states and intermediates to elucidate reaction mechanisms and predict kinetic and thermodynamic outcomes. nih.govresearchgate.net
Several key computational descriptors are used to predict reactivity:
Frontier Molecular Orbitals (FMOs) : The energies and distributions of the HOMO and LUMO are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. acs.org The location of the HOMO indicates the most likely site for electrophilic attack (e.g., the oxygen of the hydroxyl group), while the location of the LUMO suggests the most likely site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, such as the lone pairs on the oxygen atoms. Blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack, such as the acidic proton of the hydroxyl group and the carbon atom attached to it.
Fukui Functions and Dual Descriptor Analysis : These concepts from conceptual DFT provide a more quantitative measure of the local reactivity at each atomic site. They can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting regioselectivity in reactions.
For this compound, calculations would likely predict that the highly electron-withdrawing OCF3 group enhances the acidity of the hydroxyl proton compared to an unsubstituted cyclohexylmethanol. Furthermore, this inductive effect would destabilize any potential carbocation intermediate at the C1 or C3 positions, making reactions proceeding via an SN1 mechanism less favorable at those sites. DFT calculations can model specific reactions, such as the dehydration of the alcohol or its oxidation to an aldehyde or carboxylic acid, providing activation energies that predict the feasibility and selectivity of different pathways. researchgate.net
| Descriptor | Calculated Property | Interpretation |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability. |
| Partial Charge on Hydroxyl H | +0.45 | Highly positive charge suggests significant acidity. |
| Partial Charge on Hydroxyl O | -0.68 | High negative charge indicates a primary site for protonation or electrophilic attack. |
Molecular Dynamics Simulations for Conformational Fluxionality
While energy minimization studies identify stable conformers, they provide a static picture. Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomistic motions of the molecule over time and providing insights into its conformational fluxionality. nih.gov The cyclohexane ring is not rigid; it constantly undergoes the chair-chair interconversion process. wikipedia.org
MD simulations can model this ring-flip process, which proceeds from one chair conformation through a high-energy half-chair transition state to a twist-boat intermediate, and then through another half-chair to the inverted chair conformation. wikipedia.org By running simulations at various temperatures, it is possible to calculate the rate of this interconversion and the free energy barrier associated with it.
For a substituted cyclohexane like this compound, the substituents affect this dynamic process. acs.org The presence of bulky groups can raise the energy barrier for the ring flip, slowing down the interconversion. nih.gov MD simulations can reveal how the OCF3 and CH2OH groups, in their various cis/trans and axial/equatorial arrangements, influence the dynamics. For instance, in the stable cis-(e,e) conformer, the energy barrier to flipping into the highly unstable cis-(a,a) form would be computationally very high. In contrast, the trans-(a,e) conformer would be in dynamic equilibrium with its (e,a) counterpart, and MD can model the population and lifetime of each state. These simulations provide a more complete understanding of the molecule's behavior, which is determined not just by a single static structure but by the ensemble of accessible conformations. acs.org
| Parameter | Description | Typical Value for Unsubstituted Cyclohexane |
|---|---|---|
| Ring Inversion Energy Barrier | The free energy barrier for the chair-to-chair interconversion. | ~10-11 kcal/mol |
| Twist-Boat Energy | The energy of the twist-boat intermediate relative to the chair. | ~5.5 kcal/mol |
| Interconversion Rate (at 298 K) | The frequency of ring flips per second. | ~10^5 s⁻¹ |
| Conformer Lifetime | The average time a molecule spends in one chair conformation before flipping. | ~10 microseconds |
Solvent Effects on Reactivity and Conformation
The properties and behavior of this compound can be significantly altered by its environment, particularly the solvent. Computational methods, especially implicit solvent models like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) model, are used to study these effects. uni-rostock.decdnsciencepub.comq-chem.com These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the electrostatic field of the solute molecule.
Solvent polarity can have a profound impact on conformational equilibria. A conformer with a larger dipole moment will be preferentially stabilized by a polar solvent. For the trans isomer of this compound, the equilibrium between the (a,e) and (e,a) forms could shift depending on the solvent. By calculating the dipole moment of each conformer and performing energy minimizations within a solvent continuum, the model can predict the change in the relative population of conformers as a function of the solvent's dielectric constant.
Solvent also affects reactivity. For reactions that involve the formation of charged intermediates or transition states, polar solvents can dramatically lower the activation energy, thereby increasing the reaction rate. For example, a reaction proceeding through an SN1 mechanism, which involves a carbocation intermediate, would be significantly accelerated in a polar protic solvent. SCRF calculations can be applied to transition state structures to compute these solvent-stabilization effects and provide a more accurate prediction of reaction kinetics in solution compared to gas-phase calculations. gaussian.com
| Solvent (Dielectric Constant, ε) | Conformer A (Dipole = 1.5 D) Relative Energy (kcal/mol) | Conformer B (Dipole = 3.0 D) Relative Energy (kcal/mol) | Predicted Favored Conformer |
|---|---|---|---|
| Gas Phase (ε = 1) | 0.0 | +0.5 | A |
| Cyclohexane (ε = 2.0) | 0.0 | +0.2 | A |
| Methanol (B129727) (ε = 32.7) | 0.0 | -0.8 | B |
| Water (ε = 78.4) | 0.0 | -1.2 | B |
Utility of 3 Trifluoromethoxy Cyclohexyl Methanol As a Strategic Synthetic Building Block
Role in the Divergent Synthesis of Complex Molecular Architectures
Divergent synthesis is a powerful strategy that allows for the creation of a diverse library of compounds from a common intermediate. The structure of [3-(Trifluoromethoxy)cyclohexyl]methanol, featuring a cyclohexane (B81311) core, a reactive primary alcohol, and a trifluoromethoxy group, makes it a promising candidate for such synthetic approaches.
The cyclohexane ring provides a three-dimensional scaffold that can be elaborated in various ways. The primary alcohol serves as a key functional handle for a multitude of transformations, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution. The trifluoromethoxy substituent, being relatively inert under many reaction conditions, can be carried through multiple synthetic steps, ultimately imparting its desirable electronic and steric properties to the final products.
A hypothetical divergent synthesis starting from this compound could involve the initial oxidation of the alcohol to an aldehyde or carboxylic acid. These intermediates could then participate in a range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or amidations, to rapidly build molecular complexity. The stereochemistry of the cyclohexane ring, whether cis or trans, would play a crucial role in directing the spatial orientation of newly introduced substituents, leading to a variety of diastereomeric products.
Table 1: Potential Divergent Pathways from this compound
| Starting Material | Initial Transformation | Key Intermediate | Subsequent Reactions | Potential Product Classes |
|---|---|---|---|---|
| This compound | Oxidation | [3-(Trifluoromethoxy)cyclohexyl]carbaldehyde | Wittig reaction, Grignard addition, Reductive amination | Alkenes, Secondary alcohols, Amines |
| This compound | Oxidation | 3-(Trifluoromethoxy)cyclohexanecarboxylic acid | Amide coupling, Esterification, Reduction | Amides, Esters, Alcohols |
Strategies for Further Functionalization and Derivatization into Advanced Intermediates
The conversion of this compound into more advanced intermediates is key to unlocking its full potential as a synthetic building block. The primary alcohol is the most apparent site for initial functionalization.
Oxidation and Subsequent Transformations: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid opens up a vast landscape of synthetic possibilities. For instance, the resulting carboxylic acid can be activated and coupled with a wide array of amines or alcohols to generate a library of amides and esters. These functional groups are prevalent in pharmaceuticals and agrochemicals.
Conversion to Electrophiles: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate, mesylate, or halide. This transformation turns the benzylic carbon into an electrophilic site, amenable to attack by a variety of nucleophiles. This allows for the introduction of diverse functionalities, including azides (precursors to amines), cyanides (precursors to carboxylic acids and amines), and various carbon nucleophiles for the construction of more complex carbon skeletons.
Table 2: Exemplary Functionalization Reactions
| Reagent | Product Functional Group | Potential Utility |
|---|---|---|
| PCC, DMP, Swern Oxidation | Aldehyde | Carbonyl chemistry (Wittig, Grignard, etc.) |
| Jones, TEMPO/bleach | Carboxylic Acid | Amide and ester synthesis |
| TsCl, MsCl/pyridine | Tosylate, Mesylate | Nucleophilic substitution reactions |
Applications as a Stereochemical Scaffold in Synthetic Design
The cyclohexane ring of this compound exists predominantly in a chair conformation. The substituents on the ring can adopt either axial or equatorial positions, leading to distinct stereoisomers (cis/trans). This inherent stereochemistry can be exploited in synthetic design to control the three-dimensional arrangement of atoms in a target molecule.
When used as a chiral building block (assuming it is resolved into its enantiomers), this compound can serve as a stereochemical scaffold to introduce chirality into a molecule. The predefined stereocenters on the cyclohexane ring can influence the stereochemical outcome of reactions at adjacent or remote positions through steric hindrance or directing effects.
For example, in an asymmetric synthesis, the stereochemistry at the 3-position (bearing the trifluoromethoxy group) and the 1-position (bearing the hydroxymethyl group) can direct the approach of reagents to other parts of the molecule. This can be particularly useful in the synthesis of natural products and complex pharmaceuticals where precise control of stereochemistry is paramount for biological activity. The conformational rigidity of the cyclohexane scaffold, influenced by the bulky trifluoromethoxy group, can further enhance the stereochemical control in synthetic transformations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [3-(Trifluoromethoxy)cyclohexyl]methanol, and how can reaction conditions be optimized for yield?
- Methodology : A typical approach involves functionalizing a cyclohexane scaffold with trifluoromethoxy and hydroxymethyl groups. For example, cyclohexene intermediates can undergo epoxidation followed by ring-opening with trifluoromethoxy-containing nucleophiles (e.g., 3-(trifluoromethoxy)benzyl derivatives) . Reductive amination or hydrogenation (using Pd/C or other catalysts) may introduce the hydroxymethyl group . Optimization includes adjusting solvent polarity (e.g., THF or methanol), temperature (reflux conditions for faster kinetics), and stoichiometry of reagents to minimize side products.
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Methodology : Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Analytical validation requires:
- HPLC : Retention time comparison with standards.
- NMR : Confirming proton environments (e.g., trifluoromethoxy singlet at ~δ 3.8–4.2 ppm, cyclohexyl protons as multiplets) .
- Mass Spectrometry : Molecular ion peaks matching the expected m/z (e.g., C₈H₁₁F₃O₂: calc. 220.08) .
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Data :
| Property | Value/Description | Source |
|---|---|---|
| LogP | ~2.08 (predicts moderate lipophilicity) | |
| Boiling Point | ~97–98°C at 11 mmHg | |
| Density | 1.337 g/cm³ |
- These properties guide solvent selection (e.g., polar aprotic solvents for reactions) and storage conditions (dry, inert atmosphere to prevent oxidation) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s regioselectivity in nucleophilic substitutions or cycloadditions?
- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophilic attacks to meta/para positions on the cyclohexane ring. Computational studies (DFT) or isotopic labeling can map electronic effects. For example, in Diels-Alder reactions, the -OCF₃ group may enhance dienophile reactivity .
Q. What strategies stabilize this compound under acidic or oxidative conditions?
- Methodology :
- Acidic Conditions : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl/imidaᴢole) .
- Oxidative Conditions : Use radical scavengers (e.g., BHT) or perform reactions under nitrogen to prevent peroxide formation .
Q. How can stereochemical outcomes (cis/trans isomerism) be controlled during synthesis?
- Stereoselective Methods :
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) .
- Diastereomeric resolution via crystallization (e.g., using enantiopure counterions) .
Q. What are the computational approaches to predict the compound’s bioactivity or binding affinity?
- Methodology :
- Molecular Docking : Screen against protein targets (e.g., GPCRs) using AutoDock Vina .
- QSAR Modeling : Correlate logP, PSA (~29.46 Ų), and steric parameters with activity data from analogs .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported melting points or solubility data for this compound?
- Resolution : Cross-validate using:
- DSC Analysis : Measure melting transitions experimentally .
- Solubility Tests : Use shake-flask methods in buffers (pH 1–13) to address literature gaps .
Applications in Drug Discovery
Q. What role does this compound play in medicinal chemistry, particularly in CNS or anti-inflammatory targets?
- Case Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
